N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a methoxybenzamide moiety
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety are known for their diverse pharmacological effects . They have been associated with a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Given the broad range of activities associated with pyrazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like toluene and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the benzamide moiety.
Substitution: The ethoxyethyl chain and the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for treating diseases such as cancer and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Similar in structure but with a picolinamide group instead of a methoxybenzamide.
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide: Features a chroman-2-carboxamide moiety instead of a methoxybenzamide.
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential bioactivity make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-14-6-3-2-5-13(14)15(19)16-8-11-21-12-10-18-9-4-7-17-18/h2-7,9H,8,10-12H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXLBPUZMWMKMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCOCCN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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